

# Indinavir-d6: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Indinavir-d6

Cat. No.: B1140607

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Indinavir-d6**, a deuterated analog of the potent HIV-1 protease inhibitor, Indinavir. This document details its chemical properties, its application as an internal standard in analytical methods, and the mechanism of action of its parent compound, Indinavir.

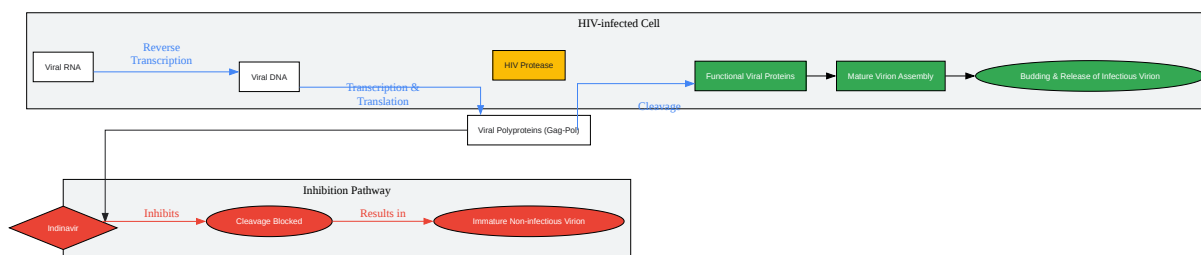
## Core Compound Details

Property	Value	Reference
CAS Number	185897-02-3	[1][2][3]
Molecular Formula	C <sub>36</sub> H <sub>41</sub> D <sub>6</sub> N <sub>5</sub> O <sub>4</sub>	[1][2][3]
Molecular Weight	619.83 g/mol	[1]
Synonyms	L-735,524-d6, MK-639-d6	[2]
Application	Internal standard for the quantification of Indinavir.	[2]

## Mechanism of Action: HIV-1 Protease Inhibition

Indinavir is a highly specific inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle.[4][5] HIV-1 protease is responsible for cleaving newly synthesized viral polyproteins (Gag-Pol) into smaller, functional proteins and enzymes.[4][6] This cleavage is an essential step in the maturation of new, infectious virions.[4][6]

Indinavir, a peptidomimetic drug, is designed to fit into the active site of the HIV-1 protease, competitively inhibiting its function.[6] By blocking the protease, Indinavir prevents the processing of the Gag-Pol polyproteins, resulting in the production of immature, non-infectious viral particles.[4][7] This disruption of the viral replication cycle leads to a reduction in viral load.[7]



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Caption: Mechanism of Indinavir's inhibition of HIV-1 protease.

## Quantitative Data: In Vitro Activity of Indinavir

Indinavir has demonstrated potent and selective inhibitory activity against HIV-1 protease. The following tables summarize key quantitative data from in vitro studies.

Table 1: Inhibitory Constant ( $K_i$ ) of Indinavir

Target Enzyme	Ki (nM)
HIV-1 Protease	0.358
HIV-2 Protease	3.316
Data sourced from Cayman Chemical.[2]	

Table 2: 95% Inhibitory Concentration (IC95) of Indinavir against HIV-1 Variants

HIV-1 Status	IC95 (nM)
Wild-Type	12-100
Protease Inhibitor-Resistant Mutants	15-50
Data sourced from Cayman Chemical.[2]	

## Experimental Protocols

**Indinavir-d6** is primarily used as an internal standard for the accurate quantification of Indinavir in biological matrices, such as plasma, typically by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection.

## Quantification of Indinavir in Human Plasma by HPLC

This section outlines a general methodology for the determination of Indinavir concentrations in human plasma using **Indinavir-d6** as an internal standard.

### 1. Sample Preparation (Solid-Phase Extraction)

- To a 1 mL plasma sample, add a known concentration of **Indinavir-d6** internal standard.
- Perform a solid-phase extraction (SPE) using a C18 or a polymeric Oasis HLB sorbent cartridge.[8][9]
- Condition the SPE cartridge with methanol followed by water.
- Load the plasma sample onto the cartridge.

- Wash the cartridge with a weak organic solvent to remove interferences.
- Elute Indinavir and **Indinavir-d6** from the cartridge with an appropriate solvent, such as a mixture of mobile phase or a higher concentration of organic solvent.[\[8\]](#)

## 2. Chromatographic Conditions

- Column: Reversed-phase C8 or C18 column.[\[9\]](#)[\[10\]](#)
- Mobile Phase: A binary mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). A common composition is phosphate buffer-acetonitrile (60:40, v/v).[\[9\]](#) An ion-pairing reagent like triethylamine may be added to the mobile phase to improve peak shape and retention.[\[10\]](#)
- Flow Rate: Typically around 1.0 mL/min.
- Detection: UV detection at 210 nm or tandem mass spectrometry (MS/MS).[\[8\]](#)[\[9\]](#)[\[10\]](#)

## 3. Quantification

- A calibration curve is generated by plotting the ratio of the peak area of Indinavir to the peak area of **Indinavir-d6** against the known concentrations of Indinavir standards.
- The concentration of Indinavir in the plasma samples is then determined from this calibration curve.
- The lower limit of quantification (LLOQ) for such methods is typically in the range of 5-25 ng/mL.[\[9\]](#)[\[11\]](#)

# In Vitro Antiviral Activity Assay (p24 Antigen Reduction Assay)

This assay is used to determine the concentration of an antiviral agent, such as Indinavir, that is required to inhibit HIV-1 replication in cell culture.

## 1. Cell Culture and Infection

- Peripheral blood mononuclear cells (PBMCs) are stimulated with phytohemagglutinin.[\[12\]](#)

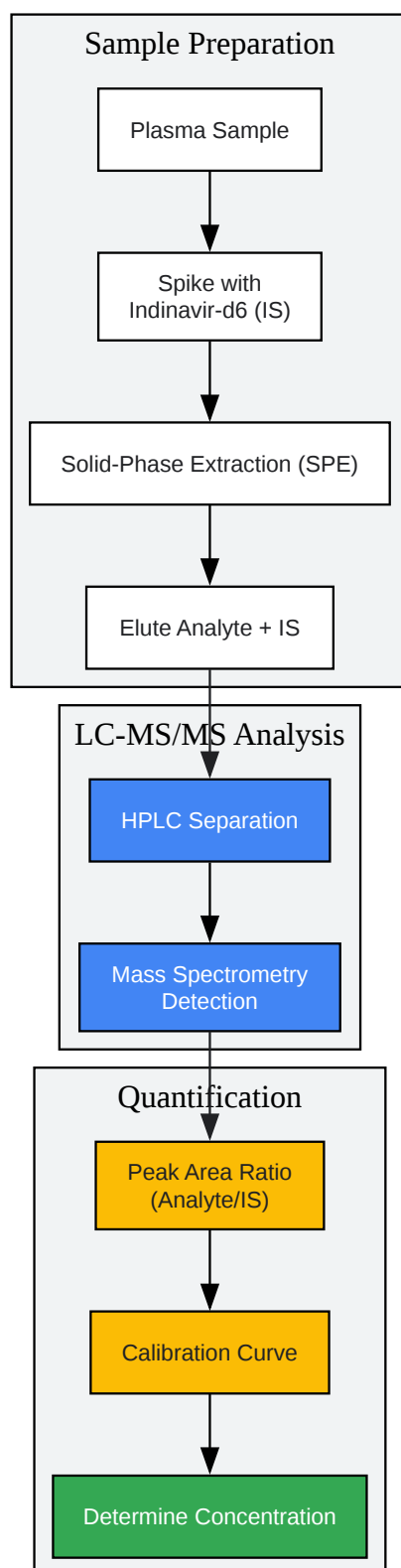
- The stimulated cells are then infected with a known amount of an HIV-1 clinical isolate.[\[12\]](#)
- The infected cells are cultured in the presence of serial dilutions of Indinavir.

## 2. p24 Antigen Measurement

- After a defined incubation period (typically 4-7 days), the cell-free supernatant is harvested.  
[\[12\]](#)
- The amount of HIV-1 p24 antigen in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA). The p24 antigen is a core viral protein, and its concentration is indicative of the level of viral replication.

## 3. Data Analysis

- The percentage of inhibition of p24 production at each drug concentration is calculated relative to a no-drug control.
- The inhibitory concentrations (e.g., IC50, IC90, IC95), which represent the drug concentrations required to inhibit viral replication by 50%, 90%, and 95% respectively, are determined by median-dose-effect analysis.[\[12\]](#)



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Caption: Workflow for the quantification of Indinavir using **Indinavir-d6**.

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